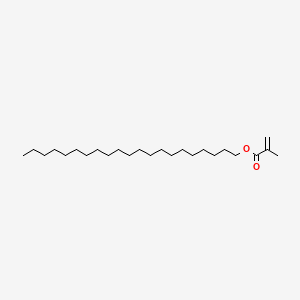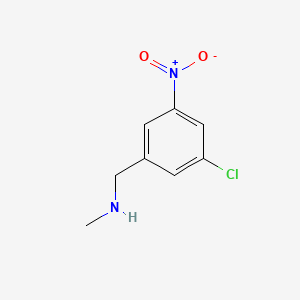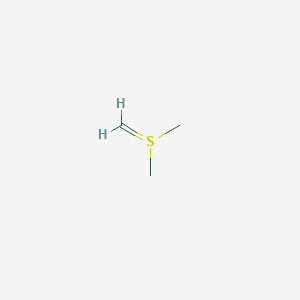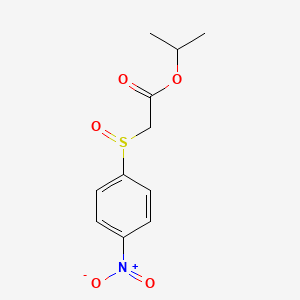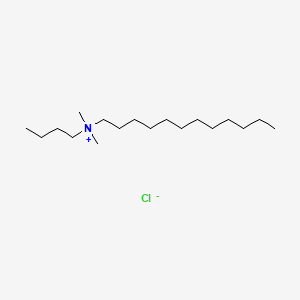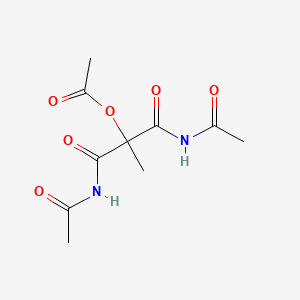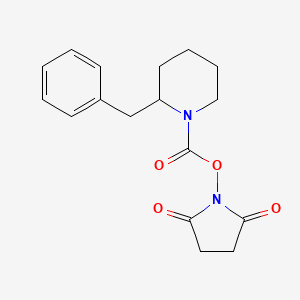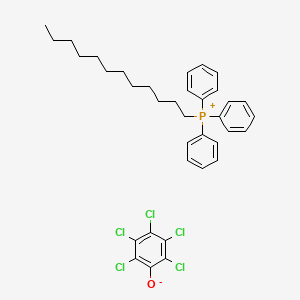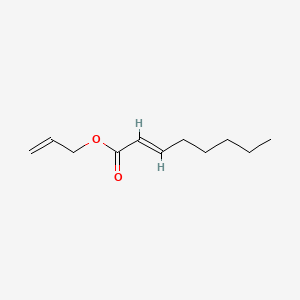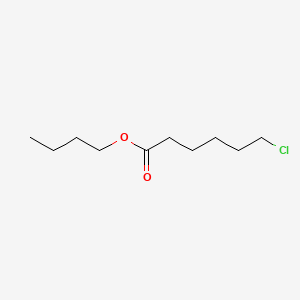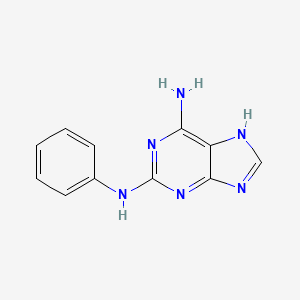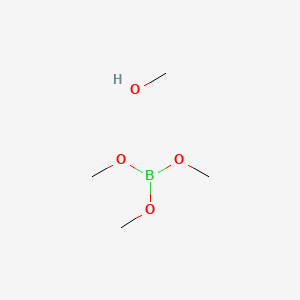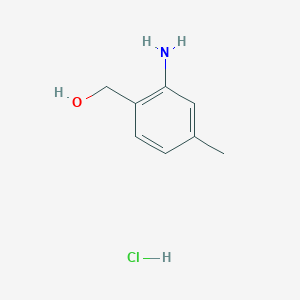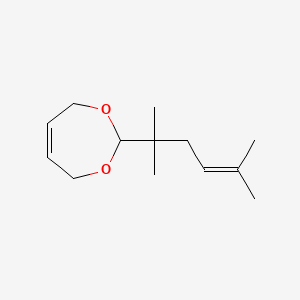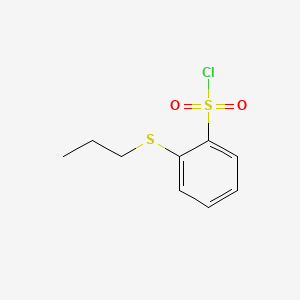
o-(Propylthio)benzenesulphonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(Propylthio)benzenesulphonyl chloride: is an organosulfur compound with the molecular formula C9H11ClO2S2 . It is a derivative of benzenesulfonyl chloride, where a propylthio group is attached to the ortho position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chlorination of o-(Propylthio)benzenesulfonic acid: The most common method involves the chlorination of o-(propylthio)benzenesulfonic acid using phosphorus pentachloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Direct Sulfonylation: Another method involves the direct sulfonylation of o-(propylthio)benzene using chlorosulfonic acid. This method is less common but can be used under controlled conditions.
Industrial Production Methods: Industrial production of o-(propylthio)benzenesulphonyl chloride typically involves large-scale chlorination processes using phosphorus pentachloride or thionyl chloride. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: o-(Propylthio)benzenesulphonyl chloride undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation Reactions: The propylthio group can be oxidized to form sulfoxides and sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like pyridine or triethylamine.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of the propylthio group.
Sulfonic Acids: Formed from the reduction of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Groups: Used as a protecting group for amines and alcohols in organic synthesis.
Reagents: Employed as a reagent in the synthesis of various organic compounds.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemical Research: Used in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Used in the synthesis of sulfonated polymers.
Agrochemicals: Employed in the synthesis of agrochemical intermediates.
Mecanismo De Acción
The mechanism of action of o-(propylthio)benzenesulphonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. The propylthio group can undergo oxidation to form sulfoxides and sulfones, which can further participate in various chemical reactions.
Comparación Con Compuestos Similares
Benzenesulfonyl chloride: A simpler analog without the propylthio group.
p-Toluenesulfonyl chloride: Contains a methyl group instead of a propylthio group.
o-(Methylthio)benzenesulfonyl chloride: Contains a methylthio group instead of a propylthio group.
Uniqueness:
Reactivity: The presence of the propylthio group in o-(propylthio)benzenesulphonyl chloride enhances its reactivity compared to benzenesulfonyl chloride.
Versatility: The compound’s ability to undergo various chemical reactions, including oxidation and reduction, makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
79792-99-7 |
|---|---|
Fórmula molecular |
C9H11ClO2S2 |
Peso molecular |
250.8 g/mol |
Nombre IUPAC |
2-propylsulfanylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S2/c1-2-7-13-8-5-3-4-6-9(8)14(10,11)12/h3-6H,2,7H2,1H3 |
Clave InChI |
BYFHFTOAZIAVNY-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC=CC=C1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


